

# A Comparative Review of Padma 28 Clinical Trials in Intermittent Claudication

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for **Padma 28**, a multi-herb Tibetan formula, focusing on its application in intermittent claudication, a common symptom of peripheral artery disease (PAD). The information is compiled from peer-reviewed clinical studies and meta-analyses to offer a comprehensive overview for research and development purposes.

## **Comparative Analysis of Clinical Trial Data**

The primary endpoint in the majority of clinical trials investigating the efficacy of **Padma 28** in intermittent claudication is the improvement in walking distance, both pain-free and maximal. The following table summarizes the key quantitative data from several placebo-controlled studies.



| Study<br>(Year)                | Number<br>of<br>Patients<br>(Padma<br>28 /<br>Placebo<br>) | Dosage                            | Duratio<br>n | Baselin e Maximal Walking Distanc e (MWD) | Change<br>in MWD<br>(Padma<br>28)                                            | Change<br>in MWD<br>(Placeb<br>o) | Key<br>Finding<br>s                                                                                                         |
|--------------------------------|------------------------------------------------------------|-----------------------------------|--------------|-------------------------------------------|------------------------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Schräder<br>(1985)[1]          | 23 / 20                                                    | 2 tablets<br>bid                  | 16 weeks     | < 250 m                                   | ~100%<br>increase<br>(p <<br>0.01)                                           | 21%<br>increase                   | Statistical ly significan t improve ment in both pain-free and maximal walking distance with Padma 28 compare d to placebo. |
| Drabaek<br>et al.<br>(1994)[2] | 18 / 18                                                    | 2 tablets<br>(340 mg<br>each) bid | 4 months     | Not<br>specified                          | Significa<br>nt<br>increase<br>to a<br>median<br>of 227 m<br>(from 115<br>m) | No<br>significan<br>t change      | Padma 28 significan tly increase d walking distance in patients with stable,                                                |



|                                                       |                    |                                                        |               |     |                                                 | long-<br>duration<br>intermitte<br>nt<br>claudicati<br>on.                                                                                                                                                                         |
|-------------------------------------------------------|--------------------|--------------------------------------------------------|---------------|-----|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melzer et<br>al. (2006)<br>- Meta-<br>analysis[<br>3] | 5 trials,<br>n=414 | 309-382<br>mg/caps<br>ule, 2<br>capsules<br>bid or tid | ≥ 16<br>weeks | Not | Weighted Mean Differenc e: +63.51 m (p < 0.001) | A meta- analysis of five trials demonstr ated a significan t improve ment in maximal walking distance with Padma 28. A clinically relevant increase of >100m was observed in 18.2% of patients on Padma 28 versus 2.1% on placebo. |



## **Experimental Protocols of Key Clinical Trials**

A standardized approach is evident in the methodologies of the key clinical trials assessing **Padma 28** for intermittent claudication.

#### **Inclusion Criteria:**

- Patients diagnosed with peripheral artery disease (PAD) Fontaine stage II, characterized by intermittent claudication.[5]
- Stable symptoms for at least 8 months.[1]
- Maximum walking distance below a specified threshold (e.g., 250 meters) on a standardized treadmill test.[1]

#### **Exclusion Criteria:**

- Presence of other conditions that could limit walking ability.
- Use of other vasoactive medications.[1]



### Treatment Regimen:

- Dosage: Typically, two capsules of Padma 28 (with dosages ranging from 309 mg to 382 mg per capsule) were administered two to three times daily.[5]
- Duration: The treatment duration in most randomized controlled trials was at least 16 weeks. [5]

### **Efficacy Assessment:**

• The primary outcome measure was the change in pain-free and maximal walking distance, assessed using a standardized treadmill test.[5]

# Proposed Mechanism of Action and Signaling Pathways

**Padma 28** is understood to exert its therapeutic effects through a multi-target mechanism, influencing various pathological processes involved in atherosclerosis and inflammation.[6] Its proposed mechanisms of action include anti-inflammatory, antioxidant, and immunomodulatory effects.

## **Anti-Inflammatory and Immunomodulatory Pathways**

**Padma 28** has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[7][8] This is thought to be a key component of its antiatherosclerotic effects.





Click to download full resolution via product page

Padma 28's Inhibition of the NF-kB Inflammatory Pathway.

## **Antioxidant and Cellular Protection Pathways**

**Padma 28** exhibits significant antioxidant properties, which are crucial in combating the oxidative stress implicated in the pathogenesis of atherosclerosis. It has been shown to inhibit the formation of advanced glycation endproducts (AGEs) and advanced oxidation protein products (AOPPs).[9] Furthermore, it may interfere with pro-apoptotic signaling pathways, promoting cell survival.





Click to download full resolution via product page

Antioxidant and Anti-Apoptotic Mechanisms of Padma 28.

## Experimental Workflow for a Typical Padma 28 Clinical Trial

The workflow for a typical randomized, double-blind, placebo-controlled clinical trial of **Padma 28** for intermittent claudication is outlined below.





Click to download full resolution via product page

### Typical Workflow of a **Padma 28** Clinical Trial.

In conclusion, the available clinical evidence consistently demonstrates that **Padma 28** is an effective and well-tolerated treatment for improving walking distance in patients with intermittent claudication. Its multi-target mechanism of action, encompassing anti-inflammatory and antioxidant effects, provides a strong rationale for its therapeutic application in atherosclerosis-related conditions. Further research into its specific molecular targets and signaling pathways will continue to elucidate its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. [Effects of the Tibetan herbal preparation Padma 28 in intermittent claudication] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Padma-28, a herbal preparation, increases walking distance in patients with intermittent claudication] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating intermittent claudication with Tibetan medicine Padma 28: does it work? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Treating intermittent claudication with Tibetan medicine Padma 28: does it work? Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. PADMA-28, a Tibetan herbal preparation is an inhibitor of inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PADMA-28, a Tibetan herbal preparation is an inhibitor of inflammatory cytokine production | Isaac Ginsburg [scholars.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Review of Padma 28 Clinical Trials in Intermittent Claudication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168819#cross-study-comparison-of-padma-28-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com